molecular formula C11H21NO3 B3379321 tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate CAS No. 155541-96-1

tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate

Cat. No.: B3379321
CAS No.: 155541-96-1
M. Wt: 215.29 g/mol
InChI Key: LLXMKOTWXMKYCL-UHFFFAOYSA-N
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Description

tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate is a carbamate derivative characterized by a tert-butyl group attached to a carbamate nitrogen, which is further substituted with a cyclopropyl ring and a 3-hydroxypropyl chain. Key physicochemical properties include:

  • Molecular formula: C₁₁H₂₁NO₃
  • Molecular weight: 215.29 g/mol
  • CAS number: 155541-96-1
  • Purity: ≥95% .

The 3-hydroxypropyl substituent provides a hydrophilic site for hydrogen bonding, making the compound suitable as an intermediate in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(7-4-8-13)9-5-6-9/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXMKOTWXMKYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401156375
Record name Carbamic acid, cyclopropyl(3-hydroxypropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155541-96-1
Record name Carbamic acid, cyclopropyl(3-hydroxypropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155541-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, cyclopropyl(3-hydroxypropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-cyclopropyl-N-(3-hydroxypropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxypropyl group .

Scientific Research Applications

tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target compound C₁₁H₂₁NO₃ 215.29 Cyclopropyl, 3-hydroxypropyl Rigid, moderate hydrophilicity
tert-Butyl N,N-bis(3-hydroxypropyl)carbamate C₁₁H₂₃NO₄ 233.3 Two 3-hydroxypropyl groups High hydrophilicity
tert-Butyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate C₁₅H₂₉NO₃ 283.4 Cyclohexyl High lipophilicity
tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate C₉H₁₆N₂O₃ 200.23 Cyano, hydroxyl Electrophilic reactivity

Research Findings

  • Metabolic Stability : The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to straight-chain analogs like tert-butyl (4-hydroxybutyl)carbamate .
  • Synthetic Utility: The hydroxyl group in the 3-hydroxypropyl chain allows for facile functionalization, as seen in the synthesis of tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate derivatives .
  • Biological Interactions: Aromatic analogs (e.g., 4-bromophenyl derivatives) exhibit enhanced binding to hydrophobic pockets in enzymes, a feature absent in the non-aromatic target compound .

Biological Activity

Tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate is a carbamate derivative that has garnered interest for its potential biological activities. This compound features a unique structure, incorporating a tert-butyl group, a cyclopropyl ring, and a hydroxyl-substituted propyl chain. Its molecular formula is C_{11}H_{19}N_{2}O_{2}, with a molecular weight of approximately 229.32 g/mol. The compound is being explored for various therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound can act as a prodrug, releasing active pharmaceutical ingredients upon enzymatic cleavage of the carbamate group. This mechanism allows for modulation of biological processes, including enzyme inhibition or activation, which can influence metabolic pathways and cellular functions.

Biological Activities

  • Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity, potentially making it useful in treating infections caused by various pathogens.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly through its interaction with enzymes involved in cell proliferation. This interaction may inhibit tumor growth and promote apoptosis in cancer cells .
  • Neuroprotective Effects : Some research has indicated that derivatives of this compound may offer protective effects against neurodegenerative conditions by modulating inflammatory responses and reducing oxidative stress .

Case Studies

  • A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related carbamate compounds, highlighting the importance of functional groups in enhancing biological activity. The findings suggested that modifications to the cyclopropyl moiety could significantly affect the compound's efficacy against cancer cell lines .
  • Another investigation focused on the neuroprotective effects of similar carbamates, demonstrating their ability to reduce levels of pro-inflammatory cytokines in astrocytes exposed to amyloid-beta peptides .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cell proliferation
NeuroprotectiveReduction in TNF-α levels in astrocytes

Synthesis and Applications

The synthesis of this compound typically involves reacting tert-butyl carbamate with cyclopropylmethyl chloride under basic conditions, utilizing solvents like dichloromethane or tetrahydrofuran. This synthetic route allows for scalability and optimization in industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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